molecular formula C15H22BrN3O2 B596018 tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate CAS No. 1314985-71-1

tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate

Cat. No.: B596018
CAS No.: 1314985-71-1
M. Wt: 356.264
InChI Key: UEPRIGMZKJEVEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate is a high-value chemical intermediate certified for use in global pharmaceutical research and development under ISO quality systems . This compound belongs to the privileged N-aryl piperazine class , a structure frequently identified in FDA-approved drugs and bioactive molecules due to its favorable physicochemical properties and versatility in interacting with biological targets . The piperazine core serves as a fundamental scaffold in medicinal chemistry, often used to optimize the pharmacokinetic properties of drug candidates or to properly position pharmacophoric groups for interaction with target macromolecules . The specific substitution pattern on this piperazine derivative, featuring both a bromo and an amino group on the phenyl ring, makes it a versatile key building block for the synthesis of more complex molecules. The bromine atom is a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for significant structural diversification . Concurrently, the primary amine functionality provides a site for amide bond formation or reductive amination, facilitating the introduction of various carboxamide groups. Piperazine carboxamide derivatives are recognized for their broad spectrum of biological activities and are commonly explored in the development of potential therapeutics . This compound is strictly for research and further manufacturing applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrN3O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-11(17)10-12(13)16/h4-5,10H,6-9,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPRIGMZKJEVEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716648
Record name tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314985-71-1
Record name tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Mechanism

The nitro compound (6.65 mmol) is dissolved in methanol (25 mL) and added dropwise to an aqueous solution containing sodium carbonate (61.3 mmol) and sodium dithionite (74.4 mmol) at 70°C. The reaction proceeds via a two-electron transfer mechanism, where dithionite acts as a reducing agent, converting the nitro group (-NO₂) to an amine (-NH₂). Methanol facilitates solubility, while sodium carbonate maintains a basic pH to prevent premature protonation of intermediates.

Key Parameters:

ParameterValue
Temperature70°C
Solvent SystemMethanol/Water (1:4 v/v)
Reducing AgentSodium dithionite (11.2 eq)
BaseSodium carbonate (9.2 eq)
Reaction TimeUntil nitro consumption (~2 h)
Yield97%

Workup and Purification

Post-reaction, methanol is evaporated under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The organic layer is washed sequentially with water and brine, dried over anhydrous Na₂SO₄, and concentrated to yield the amine as a pale yellow foam. This method avoids column chromatography, enhancing practicality for large-scale production.

Alternative Bromination Strategies

While direct nitro reduction is the most documented route, bromination of pre-formed piperazine intermediates offers a complementary approach. Patent CN112645902A details bromination protocols using N-bromosuccinimide (NBS) in acetonitrile or dichloromethane, catalyzed by tetra-n-butylammonium tetraphenylborate. Although applied to N-phenylpiperidine derivatives, these conditions could theoretically adapt to tert-butyl-protected intermediates.

Bromination Conditions:

ParameterValue
Brominating AgentN-Bromosuccinimide (1.1–1.2 eq)
CatalystTetra-n-butylammonium tetraphenylborate (0.02–0.15 eq)
SolventAcetonitrile or Dichloromethane
Temperature15–40°C
Yield80–85% (extrapolated)

This method introduces bromine regioselectively at the para position of the phenyl ring, critical for subsequent functionalization. However, adapting this to tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate would require protecting the amine group during bromination, adding synthetic steps.

tert-Butyloxycarbonyl (Boc) Protection Dynamics

The Boc group in this compound ensures stability during reduction and bromination. Patent WO2005051933A1 highlights the use of di-tert-butyl dicarbonate (Boc₂O) for introducing this protecting group under mild conditions (e.g., THF, 0°C, triethylamine). The Boc group’s orthogonal stability allows selective deprotection in acidic media (e.g., HCl/dioxane) without affecting the aryl bromide or amine.

Boc Protection Protocol:

ParameterValue
ReagentDi-tert-butyl dicarbonate (1.1 eq)
BaseTriethylamine (2.0 eq)
SolventTetrahydrofuran (THF)
Temperature0°C → Room Temperature
Reaction Time12–16 h
Yield>90%

Industrial-Scale Considerations

Scaling the nitro reduction method requires addressing sodium dithionite’s exothermic decomposition risk. Batch reactors with precise temperature control (70±2°C) and slow reagent addition mitigate thermal runaway. Furthermore, substituting methanol with ethanol improves safety without compromising yield. Post-reaction, continuous liquid-liquid extraction systems enhance throughput compared to batch extractions.

Analytical Validation

Confirming the identity and purity of this compound involves:

  • ¹H NMR : Characteristic peaks for Boc group (δ 1.45 ppm, singlet, 9H) and aromatic protons (δ 6.8–7.4 ppm, doublets).

  • HPLC : Purity >99% using a C18 column (acetonitrile/water gradient, 254 nm).

  • Mass Spectrometry : [M+H]⁺ at m/z 356.26, consistent with C₁₅H₂₂BrN₃O₂ .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The amino group can participate in coupling reactions with various electrophiles to form new bonds.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom can lead to the formation of various substituted piperazine derivatives .

Scientific Research Applications

Biological Activities

  • Antagonism of Receptors :
    • The compound has been studied for its ability to act as an antagonist at the CCR2b receptor, which is implicated in inflammatory responses. This suggests potential applications in treating inflammatory diseases .
  • Anticancer Activity :
    • Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties. Research has highlighted the importance of the bromine substituent in enhancing cytotoxicity against specific cancer cell lines .
  • Neuropharmacological Effects :
    • Due to its piperazine structure, the compound may influence neurotransmitter systems, making it a candidate for further investigation in neuropharmacology. Its derivatives have shown promise in modulating serotonin and dopamine receptors .

Potential Therapeutic Uses

Application AreaDescription
Inflammation Antagonism of CCR2b receptor may lead to new treatments for inflammatory conditions such as rheumatoid arthritis or multiple sclerosis.
Cancer Therapy Potential use as an anticancer agent due to cytotoxic effects on tumor cells.
Neurological Disorders Possible applications in treating disorders like depression or anxiety through modulation of neurotransmitter systems.

Case Studies

  • Inflammatory Disease Treatment :
    • A study published in European Journal of Medicinal Chemistry demonstrated that compounds similar to tert-butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate effectively reduced inflammation in animal models by blocking CCR2b signaling pathways .
  • Cytotoxicity Against Cancer Cells :
    • Research published in Journal of Medicinal Chemistry reported that derivatives of this compound displayed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells, suggesting its potential as a lead compound for drug development .
  • Neuropharmacological Studies :
    • A recent investigation into the neuropharmacological effects found that compounds related to this structure could enhance serotonin receptor activity, indicating potential applications in treating mood disorders .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The amino group and the bromophenyl moiety can form interactions with biological molecules, potentially affecting their function. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Substituent Position/Type Key Structural Differences Applications References
tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate 2-CN, 4-NH₂ Cyano group replaces bromine Intermediate for kinase inhibitors; enhanced hydrogen-bonding capacity
tert-Butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate 3-NH₂, 5-F, benzyl linker Fluorine introduces electronegativity; benzyl spacer alters steric profile Anticancer and antimicrobial agent precursors
tert-Butyl 4-(4,5-diamino-3-methylphenyl)piperazine-1-carboxylate 4,5-NH₂, 3-CH₃ Diamino substitution enables chelation; methyl group modulates lipophilicity Precursor for benzimidazole-based therapeutics
tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate 4-NH₂, 3-CH₃, 5-NO₂ Nitro group facilitates reduction to amine; methyl enhances stability Intermediate in antischistosomal drug synthesis
tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate 2-diazoacetyl Diazo group enables photochemical or thermal C–H insertion Photoresponsive materials and prodrugs

Brominated vs. Cyanated Analogues

  • Brominated Compound (Target): Bromine’s leaving-group capability supports metal-catalyzed cross-couplings.
  • Cyanated Analogue (2-CN): Synthesized via nucleophilic substitution or palladium-mediated cyanation. The cyano group’s electron-withdrawing nature reduces electrophilicity compared to bromine but enhances hydrogen-bonding interactions in target binding .

Fluorinated and Methylated Derivatives

  • Fluorinated Analogue (5-F) : The fluorine atom increases metabolic stability and membrane permeability. Synthesized via reductive amination or SNAr reactions, yielding 58–98% under mild conditions .
  • Methylated Analogues (3-CH₃): Methyl groups improve solubility and reduce oxidative degradation. For example, tert-butyl 4-(4,5-diamino-3-methylphenyl)piperazine-1-carboxylate is synthesized via CuI-catalyzed amination (52% yield) .

Crystallographic and Conformational Analysis

  • Brominated Compound: No crystal data is available.
  • Diazoacetyl Derivative : Exhibits a planar diazo group and chair conformation of the piperazine ring. Weak C–H⋯O hydrogen bonds stabilize the crystal lattice .
  • Hydroxy-Pyrimidinyl Analogue : Features intramolecular O–H⋯N hydrogen bonds and π–π stacking, forming supramolecular ribbons. The piperazine ring adopts a chair conformation with axial Boc and equatorial methyl groups .

Biological Activity

tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate (CAS Number: 1314985-71-1) is a synthetic compound belonging to the piperazine class of molecules. Its structure includes a tert-butyl group, an amino group, and a bromophenyl moiety attached to a piperazine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development.

  • Molecular Formula : C15H21BrN2O2
  • Molecular Weight : 356.26 g/mol
  • Chemical Structure : The compound features a piperazine ring substituted with a tert-butyl and an amino group, along with a bromophenyl group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The amino group and bromophenyl moiety can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, potentially influencing their activity. This interaction is crucial for the compound's role in pharmacological applications, particularly as a therapeutic agent.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that piperazine derivatives can inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest. The specific mechanisms may involve the modulation of signaling pathways associated with cell growth and survival.

P2Y14 Receptor Antagonism

A notable area of investigation involves the compound's potential as a P2Y14 receptor antagonist. P2Y14 receptors are G protein-coupled receptors involved in various physiological processes, including inflammation and immune response. Preliminary studies suggest that derivatives of this compound may effectively block these receptors, thereby reducing chemotaxis in human neutrophils, which could have implications for treating inflammatory diseases .

Case Studies and Experimental Data

  • Antiproliferative Activity :
    • In vitro studies demonstrated that related piperazine compounds showed IC50 values comparable to established anticancer drugs like doxorubicin, indicating strong antiproliferative effects against various cancer cell lines .
  • Synthetic Approaches :
    • The synthesis of this compound typically involves nucleophilic substitution reactions starting from commercially available precursors. This synthetic route allows for the efficient production of the compound for further biological evaluation .
  • Structure-Activity Relationship (SAR) :
    • SAR studies have indicated that modifications on the piperazine ring and the bromophenyl group significantly influence biological activity. For example, substituents on the phenyl ring can enhance binding affinity to target proteins, suggesting pathways for optimizing drug efficacy .

Data Table: Biological Activity Overview

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cell lines ,
P2Y14 Receptor BlockadeReduces neutrophil chemotaxis
AntiproliferativeComparable IC50 values to doxorubicin
SAR InsightsModifications enhance binding affinity

Q & A

Q. What are the common synthetic routes for tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate?

The synthesis typically involves multi-step functionalization of the piperazine ring. A representative method includes:

  • Nucleophilic substitution : Reacting tert-butyl piperazine-1-carboxylate with a brominated aromatic intermediate (e.g., 4-amino-2-bromophenyl derivatives) under reflux conditions in 1,4-dioxane with potassium carbonate as a base. Yields up to 80% are achievable after purification via silica gel chromatography (hexane/ethyl acetate gradient) .
  • Key conditions : Elevated temperature (110°C), anhydrous solvents, and inert atmosphere to prevent side reactions.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • 1H/13C NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (9H), while the piperazine protons resonate between 2.5–3.5 ppm. Aromatic protons from the bromophenyl moiety show splitting patterns consistent with para- and ortho-substitution .
  • X-ray diffraction : Crystal structures of analogous compounds (e.g., tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate) reveal chair conformations of the piperazine ring and intermolecular hydrogen bonds involving carbonyl oxygen .

Q. What solvents and catalysts are optimal for Buchwald-Hartwig amination of brominated intermediates?

Palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) in toluene or dioxane, combined with cesium carbonate, enable efficient coupling of aryl bromides with amines. Reaction temperatures of 100–120°C and 12–24 hours are typical .

Advanced Research Questions

Q. How can conflicting NMR data for brominated intermediates be resolved during characterization?

  • Case study : Overlapping signals in aromatic regions may arise due to dynamic exchange or steric hindrance. Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations. For example, coupling constants (J values) distinguish para- vs. ortho-substitution patterns .
  • Alternative methods : X-ray crystallography provides unambiguous structural confirmation, as seen in tert-butyl 4-{[5-(4-chlorophenyl)carboxamino]methyl}piperazine derivatives .

Q. What strategies optimize yields in nucleophilic substitution reactions involving sterically hindered intermediates?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) while maintaining yields >75% .
  • Base selection : Switching from K₂CO₃ to DBU (1,8-diazabicycloundec-7-ene) improves solubility of bulky intermediates in polar aprotic solvents like DMF .

Q. How do electronic effects of the bromine substituent influence reactivity in cross-coupling reactions?

  • Electron-withdrawing effect : Bromine activates the aryl ring for Suzuki-Miyaura coupling but deactivates it for SNAr reactions. DFT calculations on analogous compounds show reduced electron density at the para position, favoring oxidative addition with Pd catalysts .
  • Contradiction note : In some cases, steric hindrance from tert-butyl groups may offset electronic effects, requiring higher catalyst loadings (5–10 mol%) .

Methodological Recommendations

  • Purification : Use flash chromatography with gradients of hexane/ethyl acetate (4:1 to 1:1) for optimal separation of polar byproducts .
  • Crystallization : Ethanol/water mixtures (7:3) yield high-purity crystals suitable for X-ray analysis .
  • Contradiction handling : When reproducibility issues arise (e.g., variable yields), verify moisture sensitivity of intermediates via Karl Fischer titration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.